molecular formula C29H19FN2O4 B2977218 N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 847409-67-0

N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2977218
CAS No.: 847409-67-0
M. Wt: 478.479
InChI Key: UFJVMJUREAOIQB-UHFFFAOYSA-N
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Description

  • The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
  • Example: A fluorobenzene derivative can react with an amine to form the fluorophenyl carbamoyl intermediate.
  • Coupling with Xanthene:

    • The final step involves coupling the benzofuran and fluorophenyl carbamoyl intermediates with a xanthene derivative.
    • Example: This can be achieved through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    • Use of continuous flow reactors to improve reaction efficiency.
    • Implementation of purification techniques such as recrystallization or chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

      Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

      Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

      Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Major Products:

    • Oxidation can yield quinone derivatives.
    • Reduction can produce amine derivatives.
    • Substitution can result in various functionalized derivatives depending on the nucleophile used.

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its unique electronic properties due to the presence of multiple aromatic systems.

    Biology and Medicine:

    • Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
    • Explored for its antimicrobial properties, particularly against resistant bacterial strains.

    Industry:

    • Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Benzofuran Ring:

      • Starting from a suitable phenol derivative, the benzofuran ring can be constructed via cyclization reactions.
      • Example: A phenol derivative can undergo a cyclization reaction with an aldehyde in the presence of an acid catalyst to form the benzofuran ring.

    Comparison with Similar Compounds

      N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

      N-(2-((4-methylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide: Contains a methyl group instead of fluorine.

    Comparison:

    • The presence of the fluorine atom in N-(2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide enhances its lipophilicity and metabolic stability compared to its chlorine and methyl analogs.
    • The fluorinated compound may exhibit higher biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence its interaction with biological targets.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    N-[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H19FN2O4/c30-17-13-15-18(16-14-17)31-29(34)27-26(21-9-3-6-12-24(21)36-27)32-28(33)25-19-7-1-4-10-22(19)35-23-11-5-2-8-20(23)25/h1-16,25H,(H,31,34)(H,32,33)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFJVMJUREAOIQB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=C(C=C6)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H19FN2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    478.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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